(4-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
Description
The compound “(4-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a heterocyclic molecule featuring a methanone core bridging a 4-iodophenyl group and a piperazine ring substituted with a 6-morpholinopyridazine moiety.
Properties
IUPAC Name |
(4-iodophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22IN5O2/c20-16-3-1-15(2-4-16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWXJYUFDNPGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22IN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the iodophenyl and morpholinopyridazinyl intermediates, which are then coupled with piperazine derivatives under specific reaction conditions. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide exhibit several biological activities:
- Anticancer Activity : The pyrazolo[1,5-d][1,2,4]triazine derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cells. Their mechanism may involve the modulation of key signaling pathways related to cell proliferation and survival.
- Antimicrobial Properties : Some studies suggest that this compound class possesses antimicrobial activity against various pathogens. This could make them candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
Several studies have been conducted to explore the applications of this compound:
- Cancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazine showed significant cytotoxicity against various cancer cell lines. The research emphasized the importance of structural modifications in enhancing anticancer efficacy .
- Neuroprotective Studies : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds can modulate glutamate receptors and reduce excitotoxicity .
- Antimicrobial Efficacy : Research highlighted the antimicrobial potential of pyrazolo[1,5-d][1,2,4]triazine derivatives against resistant strains of bacteria. The study indicated that these compounds could serve as lead structures for developing new antibiotics .
Mechanism of Action
The mechanism of action of (4-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized through comparisons with related derivatives. Below is a detailed analysis supported by data from the evidence:
Halogen-Substituted Phenyl Analogs
- (3-Bromophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone (): Key Difference: Bromine replaces iodine at the phenyl para-position. Impact: Bromine’s lower atomic weight (80 vs.
| Compound | Substituent (X) | Molecular Weight | Key Properties |
|---|---|---|---|
| Target | I (4-iodophenyl) | ~434.3 g/mol* | Higher lipophilicity, stronger halogen bonding |
| Analog | Br (3-bromophenyl) | ~383.2 g/mol | Lower steric demand, reduced halogen bonding |
*Estimated based on structural similarity to .
Pyridazine-Modified Analogs
- (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-morpholinophenyl)methanone (): Key Difference: Cyclopropyl replaces morpholine on the pyridazine ring. Molecular weight decreases (393.5 g/mol vs. ~434.3 g/mol for the target) due to the absence of iodine .
| Compound | Pyridazine Substituent | Molecular Weight | Key Properties |
|---|---|---|---|
| Target | 6-Morpholine | ~434.3 g/mol | Enhanced solubility via morpholine’s oxygen |
| Analog | 6-Cyclopropyl | 393.5 g/mol | Increased rigidity, altered electronic profile |
Piperazine-Linked Methanones with Varied Aromatic Groups
- 4-(4-Aminophenyl)piperazin-1-ylmethanone (): Key Difference: Furan replaces iodophenyl, and a 4-aminophenyl group substitutes pyridazine. Impact: The amino group enhances hydrogen-bonding capacity, while furan reduces aromatic bulk. This may shift selectivity toward amine-sensitive targets (e.g., serotonin receptors) .
| Compound | Aromatic Group | Heterocycle | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target | 4-Iodophenyl | Pyridazine | ~434.3 g/mol | Halogen bonding, high lipophilicity |
| Analog | Furan | None | ~285.3 g/mol* | Lower molecular weight, increased polarity |
*Calculated from formula in (C13H15N3O2).
Sulfonylindole Derivatives
- 1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)-ethan-1-one (): Key Difference: A sulfonylindole group replaces the pyridazine-morpholine system.
| Compound | Core Structure | Molecular Weight | Key Properties |
|---|---|---|---|
| Target | Pyridazine-morpholine | ~434.3 g/mol | Nitrogen-rich scaffold |
| Analog | Sulfonylindole | ~600.0 g/mol* | Enhanced hydrogen-bonding capacity |
*Estimated based on formula in (C27H24FIN4O4S).
Biological Activity
The compound (4-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula for the compound is and it features several functional groups, including:
- Iodophenyl group : Enhances biological activity through halogen bonding.
- Piperazine and morpholine moieties : Known for their interactions with various biological targets, particularly in the central nervous system.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the piperazine derivative : By reacting 4-iodobenzaldehyde with piperazine.
- Condensation with morpholinopyridazine : This involves coupling the piperazine derivative with a morpholinopyridazine intermediate.
- Final methanone formation : Achieved through a reaction with an appropriate carbonyl source.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Antidepressant and Anxiolytic Effects : The presence of piperazine derivatives suggests potential interactions with neurotransmitter systems, notably serotonin (5-HT) and dopamine (D2) receptors, which are critical in mood regulation and cognitive function .
- Antipsychotic Properties : Similar compounds have been shown to affect dopaminergic pathways, making them candidates for treating schizophrenia.
Case Studies and Findings
- Molecular Docking Studies : Computational models suggest favorable binding affinities of this compound to serotonin and dopamine receptors. These studies predict its efficacy in modulating mood disorders.
- Comparative Analysis with Similar Compounds :
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(4-Piperidinyl)-2-(3-pyridazinyl)ethanone | Structure | Antidepressant |
| 4-(Piperidin-1-yl)-2-methylphenol | Structure | Anxiolytic |
| 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridine | Structure | Antipsychotic |
These comparisons highlight the unique aspects of this compound, particularly its combination of an iodinated aromatic system with dual piperidine-piperazine functionalities, which could provide enhanced receptor selectivity and improved pharmacokinetic properties compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of (4-iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone?
- Methodological Answer : Synthesis optimization hinges on controlling reaction conditions (e.g., temperature, solvent selection, and pH) to minimize side reactions and maximize yield. For example, refluxing in ethanol or dimethylformamide (DMF) is commonly used for pyridazine-piperazine coupling reactions. Key intermediates like the morpholinopyridazine core require sequential functionalization, with iodophenyl group introduction via Ullmann coupling or nucleophilic aromatic substitution. Reaction progress should be monitored via TLC or HPLC to identify optimal quenching points .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm connectivity of the iodophenyl, morpholino, and piperazine moieties. LC-MS verifies molecular weight and purity, while X-ray crystallography resolves stereochemical ambiguities. For iodine localization, X-ray photoelectron spectroscopy (XPS) or energy-dispersive X-ray spectroscopy (EDS) provides elemental mapping .
Q. What stability challenges arise under varying pH and light conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Test aqueous solutions at pH 2–12 (using HCl/NaOH buffers) with HPLC monitoring. Acidic conditions may hydrolyze the morpholino group, while basic conditions could cleave the piperazine-methanone bond.
- Photostability : Expose solid and solution phases to UV (254 nm) and visible light, tracking degradation via UV-Vis spectroscopy. By-products like dehalogenated derivatives (e.g., loss of iodine) are common .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituent variations (e.g., replacing iodine with bromine or chlorine) to assess halogen-dependent activity.
- Functional group swaps : Replace morpholino with piperidine or thiomorpholine to test hydrogen-bonding effects.
- Assay selection : Use surface plasmon resonance (SPR) for binding affinity quantification or fluorescence polarization for competitive inhibition assays. Compare IC50 values against reference compounds (e.g., kinase inhibitors) .
Q. What computational strategies predict binding modes with kinase targets?
- Methodological Answer :
- Docking simulations : Employ AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PI3K or MAPK kinases). Prioritize residues forming hydrogen bonds with the morpholino oxygen or π-π stacking with the iodophenyl group.
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational flexibility. Validate predictions with mutagenesis studies on key residues .
Q. How to resolve contradictions in biological activity data across assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays. For example:
- If a compound shows high in vitro potency but poor cellular activity, test membrane permeability via Caco-2 assays or P-glycoprotein efflux.
- Address assay interference (e.g., iodine’s autofluorescence) by using radiolabeled (125I) derivatives in competitive binding studies .
Q. What strategies improve pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation.
- Metabolic stability : Pre-treat liver microsomes (human/rodent) to identify CYP450-mediated degradation hotspots. Introduce methyl or fluorine groups to block metabolic soft spots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
